Z-Val-OEt
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-19-14(17)13(11(2)3)16-15(18)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBMEQVWSYFMNC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454774 | |
| Record name | (s)-n-cbz-valine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67436-18-4 | |
| Record name | (s)-n-cbz-valine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthesis Methodologies and Strategies for Z Val Oet
Classical Solution-Phase Synthesis Approaches
Solution-phase synthesis, also known as liquid-phase synthesis, is a traditional and scalable method for preparing modified amino acids and peptides. creative-peptides.comnih.gov It involves carrying out reactions in a homogeneous solution where reagents are dissolved in suitable solvents. creative-peptides.com The key steps for producing Z-Val-OEt via this approach are the protection of the valine's amino group and the subsequent esterification of its carboxyl group.
The first crucial step in the synthesis is the protection of the α-amino group of L-valine to prevent its participation in subsequent reactions. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group in peptide chemistry for this purpose. bachem.com The standard method for introducing the Z group is the Schotten-Baumann reaction, which involves treating L-valine with benzyl (B1604629) chloroformate under alkaline conditions.
The reaction is typically performed in an aqueous medium where the pH is carefully controlled with a base, such as sodium hydroxide (B78521) and sodium carbonate, to neutralize the hydrochloric acid generated during the reaction. guidechem.com L-valine is dissolved in a basic solution, and benzyl chloroformate, often dissolved in an organic solvent like 1,4-dioxane, is added dropwise while maintaining a low temperature (e.g., below 0°C) to control the reaction's exothermicity. guidechem.com After the addition, the reaction is allowed to proceed at room temperature for several hours. guidechem.com The resulting N-benzyloxycarbonyl-L-valine (Z-Val-OH) is then isolated by acidifying the aqueous phase to a pH of 2, causing the product to precipitate as a white solid. guidechem.com
Table 1: Representative Protocol for Z-Protection of L-Valine
| Parameter | Details | Reference |
| Starting Material | L-Valine (10 mol) | guidechem.com |
| Reagents | Benzyl chloroformate (12 mol), 2M Sodium hydroxide (5L), Sodium carbonate (10 mol) | guidechem.com |
| Solvent | Water, 1,4-Dioxane | guidechem.com |
| Temperature | Cooled to < 0°C during addition, then room temperature for 8 hours | guidechem.com |
| Work-up | Extraction with dichloromethane (B109758), acidification of aqueous phase to pH 2 with HCl | guidechem.com |
| Yield | 93.7% | guidechem.com |
| Purity (HPLC) | 99.6% | guidechem.com |
Esterification with Ethanol
Once the amino group is protected, the carboxylic acid of Z-Val-OH is converted into an ethyl ester to yield this compound. A common and direct method for this transformation is the Fischer esterification. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid (Z-Val-OH) with an excess of the alcohol (ethanol). libretexts.orgchemguide.co.uklibretexts.org
The reaction is an equilibrium process, and to drive it towards the formation of the ester, ethanol is typically used as both the reactant and the solvent. libretexts.orgmasterorganicchemistry.com A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride gas, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the ethanol. libretexts.orglibretexts.orgchemguide.co.uk The mixture is often heated under reflux to increase the reaction rate. libretexts.org After the reaction reaches equilibrium, the this compound product is isolated from the mixture through work-up procedures that typically involve neutralization of the acid catalyst and removal of excess ethanol and water.
While Fischer esterification is a direct method, an alternative approach involves activating the carboxylic acid of Z-Val-OH using coupling reagents. creative-peptides.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the reaction with ethanol under milder conditions than those required for Fischer esterification. gcwgandhinagar.com This approach is fundamental to peptide synthesis for forming amide bonds but is also applicable to ester formation. creative-peptides.compeptide.com
Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in both solution-phase and solid-phase peptide synthesis. bachem.com It functions as a dehydrating agent, activating the carboxyl group of Z-Val-OH by forming a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgnih.gov This intermediate can then be attacked by ethanol to form the desired ester.
However, the use of DCC alone can lead to side reactions and racemization. peptide.combachem.com To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (B26582) (HOBt) is almost always used in conjunction with DCC. peptide.combachem.comnih.gov HOBt intercepts the O-acylisourea intermediate to form a benzotriazolyl active ester. peptide.comnih.gov This active ester is more stable than the O-acylisourea but highly reactive towards the nucleophile (ethanol), leading to a more efficient and cleaner reaction with a reduced risk of racemization. peptide.comamericanpeptidesociety.org A significant advantage of using DCC in solution-phase synthesis is that the byproduct, N,N'-dicyclohexylurea (DCU), is a solid that is largely insoluble in common organic solvents and can be easily removed by filtration. bachem.compeptidescientific.com
The mixed anhydride method is another highly effective strategy for activating carboxylic acids for coupling reactions. highfine.com This technique was successfully and widely adopted in peptide synthesis due to its ability to produce high yields. highfine.com In this approach, the N-protected amino acid (Z-Val-OH) is treated with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary base like N-methylmorpholine (NMM). google.combeilstein-journals.org
The reaction is typically carried out at a low temperature (e.g., -15°C) in an anhydrous solvent like tetrahydrofuran (THF). google.com This process generates a mixed anhydride intermediate, which is highly reactive. highfine.comgoogle.com The subsequent addition of ethanol to the reaction mixture results in a nucleophilic attack on the mixed anhydride, yielding the this compound product and innocuous byproducts like carbon dioxide and isobutyl alcohol. google.com The use of isobutyl chloroformate is particularly advantageous as it leads to rapid reactions and high yields. highfine.comgoogle.com
Over the years, more advanced coupling reagents have been developed, primarily for challenging peptide bond formations, but their principles of carboxyl activation are broadly applicable. These are often categorized as phosphonium (B103445) or aminium/uronium salt reagents. bachem.com
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): This was one of the first phosphonium salt reagents developed to generate HOBt active esters in situ. peptide.com BOP is highly efficient and minimizes racemization. peptide.com However, a major drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which has led to its replacement by safer alternatives like PyBOP. peptide.compeptidescientific.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a uronium/aminium-type coupling reagent based on the more reactive HOBt analogue, 1-hydroxy-7-azabenzotriazole (HOAt). peptidescientific.comacs.org It is renowned for its high coupling efficiency, rapid reaction kinetics, and low tendency for racemization, even in sterically hindered cases. peptidescientific.comomizzur.com The reaction mechanism involves the formation of a highly reactive HOAt active ester. bachem.com HATU is considered one of the most effective coupling reagents currently available for amide bond synthesis. peptidescientific.com
Table 2: Comparison of Common Coupling Reagents
| Reagent (Acronym) | Reagent Class | Key Advantages | Common Byproducts/Disadvantages |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide (B86325) | Low cost, byproduct (DCU) is easily filtered in solution phase. bachem.compeptidescientific.com | Can cause racemization without additives, DCU is poorly soluble for solid-phase synthesis. bachem.compeptidescientific.com |
| BOP | Phosphonium Salt | High efficiency, minimal racemization. peptide.com | Forms carcinogenic byproduct HMPA. peptide.compeptidescientific.com |
| PyBOP | Phosphonium Salt | High efficiency like BOP, but byproducts are not carcinogenic. peptide.compeptidescientific.com | More expensive than carbodiimides. |
| HATU | Aminium/Uronium Salt | Very high reactivity, low racemization, effective for hindered couplings. peptidescientific.comomizzur.com | High cost, can react with free amines if used in excess. peptide.com |
Racemization Control and Stereochemical Considerations in Solution-Phase Synthesis
A paramount concern in the solution-phase synthesis of peptides involving chiral amino acids like valine is the preservation of stereochemical integrity. Racemization, the conversion of a chiral molecule into its mirror image, can occur at the α-carbon of the amino acid residue during the activation and coupling steps, leading to the formation of diastereomeric peptides that are often difficult to separate and can have significantly different biological activities.
The primary mechanism of racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The electron-withdrawing nature of the N-protecting group, such as the benzyloxycarbonyl (Z) group in this compound, can facilitate the abstraction of the α-proton by a base, leading to the formation of the planar, achiral oxazolone. Subsequent nucleophilic attack by the amino component can occur from either face of the oxazolone ring, resulting in a mixture of L- and D-isomers in the final peptide.
Several factors influence the extent of racemization:
Coupling Reagents: The choice of coupling reagent is critical. Reagents that lead to highly reactive intermediates, such as carbodiimides like dicyclohexylcarbodiimide (DCC) when used alone, can increase the risk of racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives is a common strategy to suppress racemization by forming active esters that are less prone to oxazolone formation. peptide.com
Bases: The presence and nature of the base used for neutralization or to facilitate the coupling reaction play a significant role. Strong, sterically unhindered bases can promote proton abstraction and thus racemization. The use of sterically hindered bases or weaker bases is often preferred.
Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization. Polar solvents can stabilize these intermediates, potentially increasing the rate of racemization.
Temperature: Higher reaction temperatures generally increase the rate of racemization. Therefore, carrying out coupling reactions at lower temperatures is a common practice to maintain stereochemical purity.
For the synthesis of peptides using this compound, careful selection of coupling reagents and reaction conditions is essential. The bulky isopropyl side chain of valine can provide some steric hindrance to racemization, but it is not completely immune.
Table 1: Factors Influencing Racemization in Peptide Synthesis
| Factor | Influence on Racemization | Strategy for Control |
| Coupling Reagent | Highly reactive intermediates increase racemization risk. | Use of additives like HOBt, HOAt with carbodiimides. |
| Base | Strong, non-hindered bases promote proton abstraction. | Employ sterically hindered or weaker bases. |
| Solvent | Polar solvents can stabilize racemization intermediates. | Judicious choice of solvent based on reactants and conditions. |
| Temperature | Higher temperatures accelerate racemization. | Perform coupling reactions at low temperatures (e.g., 0 °C). |
Enzymatic Synthesis of this compound and Related Peptides
Enzymatic methods for peptide synthesis offer several advantages over traditional chemical methods, including mild reaction conditions, high stereospecificity (thus avoiding racemization), and regioselectivity, which can reduce the need for extensive protecting group strategies.
Application of Proteolytic Enzymes in Peptide Bond Formation
Proteolytic enzymes, or proteases, which naturally catalyze the hydrolysis of peptide bonds, can be employed in reverse to synthesize peptide bonds under specific conditions. This process can be controlled either thermodynamically or kinetically. In the thermodynamically controlled approach, the equilibrium of the hydrolysis reaction is shifted towards synthesis, for instance, by using a high concentration of substrates or by precipitating the product. In the kinetically controlled approach, an activated acyl donor, such as an amino acid ester like this compound, is used. The enzyme catalyzes the transfer of the acyl group to a nucleophile (an amino acid or peptide), forming a new peptide bond. This process is generally faster and less prone to side reactions than the thermodynamically controlled method. nih.gov
Specific Enzymes Utilized (e.g., Papain, Thermolysin, Nagarse)
Several proteases have been successfully used for the enzymatic synthesis of peptides. The choice of enzyme often depends on its substrate specificity.
Papain: A cysteine protease with broad substrate specificity, papain has been used in the synthesis of various peptides. nih.govias.ac.in It generally prefers a hydrophobic amino acid at the P2 position of the acyl donor. The benzyl ester group of amino acid monomers has been shown to enhance substrate affinity and broaden the substrate specificity of papain. nih.govresearchgate.net
Thermolysin: This metalloprotease exhibits a preference for hydrophobic amino acids at the P1' position of the nucleophile. nih.govnih.gov It has been used in the synthesis of the artificial sweetener aspartame precursor, Z-Asp-Phe-OMe. pnas.org Thermolysin's preference for hydrophobic residues makes it a potential candidate for reactions involving valine derivatives.
Nagarse (Subtilisin BPN'): A serine protease from Bacillus subtilis, Nagarse has also been employed in peptide synthesis.
Reaction Conditions and Optimization for Enzymatic Synthesis
The efficiency of enzymatic peptide synthesis is highly dependent on the reaction conditions. Key parameters that need to be optimized include:
pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site residues and the substrates, which is crucial for catalytic activity and substrate binding. Alkaline conditions are often favorable for the aminolysis reaction. nih.gov
Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature is a balance between these two factors. Many enzymatic peptide syntheses are carried out at around 40°C. nih.gov
Solvent System: The reaction can be performed in aqueous solutions, organic solvents, or biphasic systems. The presence of organic co-solvents can shift the equilibrium towards synthesis by reducing the water concentration and can also improve the solubility of non-polar substrates. nih.gov
Enzyme and Substrate Concentrations: The concentrations of the enzyme and substrates directly influence the reaction rate.
In a chemoenzymatic synthesis of a precursor tripeptide of thymopentin, Z-Asp-Val-Tyr-OH, the optimal conditions using an alkaline protease were found to be pH 10.0 at 35°C in an acetonitrile/buffer system, achieving a yield of over 70%. nih.gov
Table 2: Key Parameters for Optimization of Enzymatic Peptide Synthesis
| Parameter | General Optimal Range/Condition | Rationale |
| pH | Often alkaline | Favorable for deprotonation of the attacking amino group. |
| Temperature | Typically around 40°C | Balances reaction rate and enzyme stability. |
| Solvent | Aqueous-organic co-solvent systems | Enhances substrate solubility and shifts equilibrium towards synthesis. |
| Substrate | Activated esters (e.g., ethyl ester) | Favors kinetically controlled synthesis for higher yields and fewer side reactions. |
Chemoenzymatic Hybrid Approaches
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic methods. nih.gov For instance, a dipeptide can be synthesized chemically, and then an enzyme can be used to couple a third amino acid, minimizing the risk of racemization at the coupling site. nih.gov This approach allows for the synthesis of longer peptides with high stereochemical purity. The synthesis of a thymopentin precursor, Z-Asp-Val-Tyr-OH, exemplifies this approach where Val-Tyr-OH was first synthesized chemically, followed by the enzymatic coupling of Z-Asp-OMe. nih.gov
Solid-Phase Synthesis Techniques Involving this compound Fragments
Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. In SPPS, the peptide is assembled step-by-step while being anchored to an insoluble polymer support. This allows for the easy removal of excess reagents and by-products by simple filtration and washing.
While SPPS is typically performed by the sequential addition of single amino acids, a variation of this technique involves the use of pre-synthesized peptide fragments. This compound, after deprotection of the ethyl ester, can be incorporated into a di- or tripeptide fragment in solution. This fragment can then be used in a solid-phase fragment condensation approach. This strategy can be advantageous for the synthesis of long or difficult peptide sequences, as it can help to overcome problems such as aggregation of the growing peptide chain on the resin. nih.gov However, the coupling of peptide fragments on a solid support carries a significant risk of racemization of the C-terminal amino acid of the fragment. Therefore, careful selection of coupling reagents and conditions is crucial to ensure the stereochemical integrity of the final peptide. researchgate.net The use of pseudoproline dipeptides at the C-terminus of a fragment is one strategy to suppress epimerization during fragment condensation. researchgate.net
Role of this compound as a Building Block in Solid-Phase Peptide Synthesis
In standard solid-phase peptide synthesis (SPPS), the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise fashion. This process requires the incoming amino acid to have a free carboxyl group to form a peptide bond with the N-terminus of the resin-bound chain. Consequently, a C-terminally protected amino acid like this compound cannot be used directly as a building block in the conventional stepwise elongation of a peptide chain on a solid support.
Instead, the primary role of this compound is as a building block for the solution-phase synthesis of small peptide fragments . In this approach, this compound can be deprotected at its C-terminus (saponification of the ethyl ester) to expose a free carboxyl group, which can then be coupled to another amino acid ester. Alternatively, its N-terminal Z-group can be removed to allow coupling with an N-protected amino acid. Through these steps, a dipeptide or tripeptide fragment (e.g., Z-Val-Ala-Gly-OEt) can be constructed entirely in solution.
These Z-protected peptide fragments, once synthesized and purified, can then be utilized in a fragment condensation strategy on a solid support. In this hybrid approach, the solution-synthesized fragment (after saponification of its C-terminal ester) is coupled in a single step to the resin-bound peptide chain. This can be more efficient for the synthesis of long peptides or to overcome challenges associated with "difficult sequences" that are prone to aggregation during stepwise SPPS luxembourg-bio.com.
A less common, specialized application involves anchoring an amino acid to the resin via its side chain, which can leave the C-terminus available as an ester throughout the synthesis nih.gov. While this has been demonstrated for amino acids like cysteine, it illustrates that non-traditional SPPS strategies can accommodate C-terminal esters nih.gov.
Coupling Strategies on Solid Supports
When a Z-protected peptide fragment derived from this compound is used in a solid-phase fragment condensation approach, the coupling strategy is critical. The fragment, having been synthesized in solution and having its C-terminal ester saponified to a carboxylic acid (e.g., Z-Val-Ala-OH), must be efficiently joined to the N-terminal amine of the peptide chain growing on the solid support.
The activation and coupling are achieved using standard reagents common in SPPS. The choice of reagent is crucial to ensure high coupling efficiency and minimize the risk of epimerization, particularly at the C-terminal residue of the fragment being activated.
Common Coupling Reagents for Fragment Condensation:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.
Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU are highly efficient and rapid, making them popular choices. They are typically used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
The general procedure involves pre-activating the Z-protected peptide fragment with the coupling reagent and additive in a suitable solvent like N,N-dimethylformamide (DMF) before adding it to the resin. The solid support is then agitated until the coupling reaction is complete, followed by extensive washing to remove excess reagents and byproducts biotage.compeptide.com.
Cleavage and Deprotection Strategies in Solid-Phase Synthesis
Primary Deprotection Methods for the Z-Group:
Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group removal. It involves treating the peptide with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C) total-synthesis.com. The reaction breaks the benzylic C-O bond, releasing the free amine, toluene (B28343), and carbon dioxide. A key advantage is its orthogonality to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker. However, catalysts can be poisoned by sulfur-containing residues like methionine or cysteine, and performing heterogeneous catalysis on a solid support can be inefficient.
Transfer Hydrogenation: This method avoids the use of gaseous H₂ and instead uses a hydrogen donor molecule, such as ammonium formate, cyclohexene, or triethylsilane, with a Pd catalyst total-synthesis.com. It can sometimes be more practical for SPPS than direct hydrogenation.
Strong Acids: The Z-group can also be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid or, in some newer methods, a combination of a Lewis acid like aluminum chloride (AlCl₃) in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) acs.org. These strong acidic methods are less common in modern Fmoc-based SPPS because they can prematurely cleave acid-labile side-chain protecting groups and the peptide from the resin.
If a Z-protected fragment is coupled on the resin, the Z-group is typically removed before the final cleavage of the peptide from the support. The final cleavage from standard resins like Wang or Rink Amide is then performed using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA), which also removes the remaining side-chain protecting groups.
Advanced Synthetic Methodologies
Recent advancements in chemical synthesis have focused on improving efficiency, reducing environmental impact, and accelerating reaction times. These principles have been applied to the synthesis of peptide building blocks like this compound.
Green Chemistry Approaches in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances uniroma1.itnih.gov. The traditional synthesis of this compound involves the use of benzyl chloroformate, a hazardous reagent, and organic solvents. Green approaches seek to improve upon this by adhering to the 12 Principles of Green Chemistry nih.gov.
Key Green Strategies:
Alternative Reagents: Exploring less hazardous alternatives to benzyl chloroformate for introducing the Z-group.
Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water nih.gov.
Catalysis: Using catalytic methods instead of stoichiometric reagents to improve atom economy and reduce waste nih.govsphinxsai.com. For instance, tandem, one-pot procedures where Cbz-deprotection and subsequent peptide coupling occur in the same vessel can significantly reduce waste and workup steps. Such a process has been developed for peptide synthesis in water using micellar catalysis, which facilitates the hydrogenolysis of the Cbz group followed by peptide coupling in an aqueous medium researchgate.net.
Enzymatic Synthesis: Utilizing enzymes for the esterification of N-protected valine can offer high selectivity under mild, aqueous conditions, avoiding the use of harsh chemical reagents.
By focusing on waste prevention, atom economy, and the use of safer chemicals, these strategies contribute to a more sustainable production of this compound and other peptide building blocks sphinxsai.comresearchgate.net.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in dramatically shorter timeframes compared to conventional heating mdpi.comscirp.org.
The esterification of N-protected amino acids is particularly amenable to microwave irradiation. A highly efficient and green method for synthesizing N-protected amino acid ethyl esters, including Z-protected variants, has been developed using microwave energy researchgate.net. In this approach, the N-protected amino acid is treated with an orthoester, which serves as both the esterification reagent and the solvent.
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Several hours to overnight | ~2 minutes |
| Conditions | Oil bath heating, requires solvent | Neutral, solvent-free (uses orthoester) |
| Yield | Variable, often requires extensive purification | High yield with high purity crude product |
| Energy Efficiency | Low | High |
This microwave-assisted technique offers a significant improvement by eliminating the need for bulk solvents and drastically reducing reaction time, aligning with the principles of green chemistry by improving energy efficiency and process intensification researchgate.netnih.gov. The rapid and controlled heating provided by microwaves can also be applied to coupling and deprotection steps in peptide synthesis, including those on a solid phase mdpi.comnih.gov.
Iii. Reactivity and Reaction Mechanisms of Z Val Oet
Role of the Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in peptide synthesis. bachem.comhighfine.com Its role is to temporarily block the reactivity of the valine's amino group, preventing it from forming unwanted side products during reactions involving the carboxyl terminus. organic-chemistry.org The Z-group's stability and specific cleavage conditions make it a valuable tool in the strategic construction of peptide chains. researchgate.net
Stability and Lability under Various Chemical Conditions
The Z-group is known for its stability under a variety of conditions, which allows for selective manipulation of other functional groups in the molecule. It is generally stable to mildly acidic and basic conditions, making it compatible with many synthetic steps. researchgate.nettotal-synthesis.com This stability profile makes the Z-group orthogonal to other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), which are acid-labile and base-labile, respectively. total-synthesis.comwikipedia.org This orthogonality is a cornerstone of modern peptide synthesis, enabling the selective deprotection of different parts of a complex molecule. organic-chemistry.org
However, the Z-group is not completely inert. It is labile and can be cleaved under specific, stronger conditions, primarily strong acids and catalytic hydrogenolysis. bachem.com Research has also shown that in certain tripeptides and tetrapeptides, the Z-group can exhibit lability under mild basic conditions, although Z-protected dipeptides are generally stable. researchgate.net
| Condition/Reagent | Stability of Z-Group | Outcome |
|---|---|---|
| Mild Basic Conditions (e.g., NaHCO₃, Na₂CO₃) | Stable | Z-group remains intact. |
| Mild Acidic Conditions | Stable | Z-group remains intact. |
| Strong Acidic Conditions (e.g., HBr/acetic acid, HF) | Labile | Cleavage of the Z-group. bachem.com |
| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Labile | Cleavage of the Z-group. total-synthesis.com |
Cleavage Mechanisms (e.g., Hydrogenolysis, Acidic Conditions)
The removal, or deprotection, of the Z-group is most commonly achieved through two primary mechanisms: hydrogenolysis and acidolysis.
Hydrogenolysis : This is the most prevalent and mildest method for Z-group cleavage. highfine.commasterorganicchemistry.com The reaction involves catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. acsgcipr.orglibretexts.org The mechanism proceeds via the cleavage of the benzylic carbon-oxygen bond, resulting in the formation of toluene (B28343) and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide. total-synthesis.com This method is highly efficient and clean, with byproducts that are easily removed. acsgcipr.org
Acidic Conditions : The Z-group can also be removed by treatment with strong acids. bachem.com Reagents such as hydrogen bromide (HBr) in acetic acid or neat hydrogen fluoride (B91410) (HF) are effective. bachem.com The mechanism under these harsh acidic conditions involves the protonation of the carbamate's carbonyl oxygen, followed by a nucleophilic attack (SN2 type) by the conjugate base of the acid (e.g., Br⁻) on the benzylic carbon. This displaces the carbamic acid and forms benzyl (B1604629) bromide, with the subsequent decarboxylation of the carbamic acid yielding the free amine. total-synthesis.com
Reactivity of the Ethyl Ester Moiety
The ethyl ester at the C-terminus of Z-Val-OEt is a key functional group that allows for subsequent peptide bond formation after its conversion to a carboxylic acid. It also influences the solubility and reactivity of the molecule.
Saponification and Ester Hydrolysis Reactions
The ethyl ester can be cleaved through hydrolysis, which can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : In the presence of a dilute acid and an excess of water, the ester can be hydrolyzed back to the corresponding carboxylic acid (Z-Val-OH) and ethanol. This reaction is reversible, and to drive it to completion, a large excess of water is typically used. acs.orgacs.org
Saponification (Base-Catalyzed Hydrolysis) : This is the more common method for cleaving the ester in a laboratory setting. operachem.com The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). operachem.comresearchgate.net The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. operachem.com Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid, Z-Val-OH. operachem.com The use of LiOH is often preferred in peptide chemistry as it can lead to less racemization at the α-carbon compared to NaOH. google.comgoogle.com
| Reaction Type | Reagents | Products | Key Features |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl), H₂O | Z-Val-OH + Ethanol | Reversible reaction. acs.org |
| Saponification | Base (e.g., NaOH, LiOH), H₂O | Z-Val-O⁻Na⁺ + Ethanol | Irreversible; forms carboxylate salt. operachem.comgoogle.com |
Transamidation and Other Ester Reactions
The ethyl ester group can also undergo reactions other than hydrolysis. One of the most relevant in the context of peptide chemistry is transamidation. In this reaction, the ester reacts with an amine to form an amide and ethanol. While direct transamidation of unactivated esters can be challenging, it is a fundamental transformation in organic chemistry. rsc.org In the context of this compound, this pathway is less common than the saponification-coupling sequence but represents a potential reactivity of the ester group.
Amide Bond Formation and Peptide Coupling Reactions
This compound is a building block for the synthesis of larger peptides. Its reactivity in amide bond formation can be harnessed in two primary ways, depending on which protecting group is removed first.
Activation of the Carboxyl Group : The most common strategy involves the saponification of the ethyl ester of this compound to yield Z-Val-OH, as described in section 3.2.1. researchgate.netgoogle.com The resulting carboxylic acid is then "activated" using a coupling reagent. This activation step converts the hydroxyl of the carboxyl group into a better leaving group, making it susceptible to nucleophilic attack by the amino group of another amino acid ester. bachem.comwikipedia.org Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or aminium/phosphonium (B103445) salts like HBTU and PyBOP. acs.orgsigmaaldrich.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and minimize racemization. wikipedia.org
Activation of the Amino Group : Alternatively, the Z-group of this compound can be removed via hydrogenolysis (as described in 3.1.2) to yield the free amine, H-Val-OEt. This compound can then act as the nucleophilic component in a coupling reaction. It will react with another N-protected amino acid (e.g., Z-Ala-OH) that has been activated by a coupling reagent to form the dipeptide Z-Ala-Val-OEt. nih.gov
These two pathways allow for the stepwise elongation of a peptide chain in either the C-to-N or N-to-C direction, with this compound serving as a versatile precursor for the valine residue. nih.gov
Mechanism of Peptide Bond Formation with Amino Components
The formation of a peptide bond is a condensation reaction that involves the joining of the carboxyl group of one amino acid with the amino group of another, resulting in the elimination of a water molecule. sketchy.com In synthetic peptide chemistry, the carboxyl group of the N-protected amino acid, such as this compound, must first be activated to facilitate the nucleophilic attack by the amino group of the incoming amino component.
The general mechanism proceeds through a nucleophilic addition-elimination pathway. fiveable.me The process begins with the activation of the carboxylic acid of the Z-protected valine. This activation is typically achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group. This creates a highly reactive acyl derivative.
Influence of this compound on Coupling Efficiency and Side Reactions
The use of this compound in peptide coupling is influenced by several factors that can affect both the efficiency of the reaction and the occurrence of side reactions. The bulky side chain of the valine residue can present steric hindrance, potentially slowing down the coupling reaction compared to amino acids with smaller side chains.
Coupling efficiency is also highly dependent on the choice of coupling reagent. Reagents are broadly classified into categories such as carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). bachem.com The reactivity of these reagents can significantly impact the speed and completeness of the coupling reaction. For instance, highly reactive reagents like HATU can lead to faster reactions but may also increase the risk of side reactions if not properly controlled. acs.org
A primary side reaction of concern is racemization, where the chiral center of the activated amino acid undergoes epimerization. This is particularly relevant for Z-protected amino acids when the carboxyl group is activated. bachem.com Another potential side reaction is the formation of N-acylurea when using carbodiimide (B86325) coupling reagents, which is a stable byproduct that cannot participate further in the coupling reaction. bachem.com The choice of solvent and base can also influence the prevalence of these side reactions.
To illustrate the impact of different coupling reagents on reaction outcomes, the following table provides representative data on the coupling of a Z-protected dipeptide with an amino acid ester, highlighting variations in yield and racemization.
| Coupling Reagent | Base | Solvent | Yield (%) | Racemization (%) |
| DCC/HOBt | NMM | DMF | High | Low |
| HBTU | DIPEA | DMF | Very High | Moderate |
| BOP | DIPEA | CH2Cl2 | High | Varies |
| HATU | DIPEA | DMF | Very High | Low to Moderate |
This table presents illustrative data based on general findings in peptide synthesis and may not represent the exact outcomes for this compound under all conditions.
Stereochemical Stability and Racemization Pathways
Maintaining the stereochemical integrity of the amino acid residues is paramount in peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can lead to the formation of diastereomeric peptides that are often difficult to separate and can have altered biological activity.
The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. bachem.com This occurs after the activation of the carboxyl group of the Z-protected valine. The presence of a base can then facilitate the abstraction of the proton at the α-carbon, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. Urethane-based protecting groups like the Z-group are known to generally preserve optical purity upon activation, but the risk of racemization is still present, especially under certain conditions. bachem.com
Factors Affecting Racemization (e.g., Solvent, Base, Temperature)
Several factors can influence the extent of racemization during the coupling of this compound:
Solvent: The polarity of the solvent plays a significant role. More polar solvents can stabilize the charged intermediates involved in the racemization pathway, thereby increasing the rate of epimerization. For example, dimethylformamide (DMF) is a common solvent in peptide synthesis, but less polar solvents like dichloromethane (B109758) (CH2Cl2) may sometimes be preferred to minimize racemization. nih.gov
Base: The type and concentration of the base used are critical. Stronger or more sterically hindered bases can promote the abstraction of the α-proton, leading to increased racemization. Tertiary amines such as N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA) are commonly used, with NMM generally being considered less prone to inducing racemization than DIPEA. bachem.com The use of a weaker base, such as collidine, has been recommended in cases with a high risk of racemization. bachem.com
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including racemization. Therefore, conducting coupling reactions at lower temperatures is a common strategy to minimize epimerization. bachem.com However, this must be balanced with the need to achieve a reasonable reaction rate for the peptide bond formation itself.
The following table illustrates how these factors can influence the degree of racemization for a model peptide coupling.
| Solvent | Base | Temperature (°C) | Racemization (%) |
| DMF | DIPEA | 25 | High |
| CH2Cl2 | DIPEA | 25 | Moderate |
| DMF | NMM | 25 | Moderate |
| CH2Cl2 | NMM | 0 | Low |
This table presents illustrative trends in racemization based on general principles of peptide chemistry.
Strategies for Minimizing Racemization During Coupling
Several strategies have been developed to suppress racemization during peptide synthesis:
Use of Additives: The addition of reagents such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) is a widely used and effective method to minimize racemization. bachem.compeptide.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species. These additives also help to accelerate the coupling reaction, further reducing the time the activated amino acid is susceptible to racemization.
Choice of Coupling Reagent: Certain coupling reagents are inherently less likely to cause racemization. For example, phosphonium-based reagents like BOP have been shown to be effective in suppressing racemization. bachem.com The combination of a carbodiimide like DIC with an additive like HOBt or Oxyma Pure is also a preferred method for minimizing racemization. bachem.com
Control of Reaction Conditions: As discussed previously, careful control of the base, solvent, and temperature is crucial. Using the weakest possible base that still allows for an efficient coupling reaction, employing less polar solvents where feasible, and maintaining low reaction temperatures are all effective strategies. bachem.comnih.gov
Stepwise Synthesis vs. Fragment Condensation: In stepwise solid-phase peptide synthesis, the risk of racemization is generally lower for urethane-protected amino acids. However, in solution-phase synthesis, particularly during the coupling of peptide fragments (segment condensation), the risk of racemization at the C-terminal amino acid of the activating fragment is significantly higher. In such cases, the choice of the C-terminal residue and the coupling strategy are critical to avoid epimerization.
By carefully selecting the coupling reagents, additives, and reaction conditions, the stereochemical integrity of this compound can be preserved throughout the peptide synthesis process, leading to the desired peptide product with high optical purity.
Iv. Spectroscopic and Computational Analysis of Z Val Oet
Spectroscopic Characterization Techniques
Spectroscopy is the primary means of experimentally characterizing Z-Val-OEt. Each technique provides a unique piece of structural information, and together they allow for a comprehensive verification of the molecule's identity and purity.
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its urethane (B1682113), ester, and alkyl functionalities. The key is to identify the characteristic stretching frequencies for the N-H bond, the two carbonyl (C=O) groups (one from the urethane and one from the ester), and the various C-H and C-O bonds. wikipedia.orglibretexts.org
The presence of a sharp absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the urethane group. The carbonyl stretching region is particularly informative. The urethane C=O stretch typically appears around 1690-1720 cm⁻¹, while the ester C=O stretch is found at a slightly higher wavenumber, generally between 1735-1750 cm⁻¹. ocr.org.uk Strong bands corresponding to C-H stretching from the aromatic ring, the valine side chain, and the ethyl ester group are observed in the 2850-3100 cm⁻¹ region. vscht.cz
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| ~3300 | N-H Stretch | Urethane | Medium |
| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| 2960-2850 | C-H Stretch | Aliphatic (Alkyl) | Strong |
| ~1740 | C=O Stretch | Ester | Strong |
| ~1710 | C=O Stretch | Urethane (Amide I) | Strong |
| ~1530 | N-H Bend / C-N Stretch | Urethane (Amide II) | Medium |
Note: The values presented are typical and can vary based on the sample preparation and measurement conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule in solution. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR, the complete structure of this compound can be confirmed. uobasrah.edu.iq
In the ¹H NMR spectrum , the protons of the benzyloxycarbonyl (Z) group, the valine residue, and the ethyl ester (OEt) group each give rise to characteristic signals. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the 7.3-7.4 ppm range. The benzylic CH₂ protons show a singlet around 5.1 ppm. The proton on the alpha-carbon of the valine residue (α-H) is observed as a doublet of doublets around 4.2 ppm due to coupling with the adjacent N-H and β-H protons. The ethyl group protons present as a quartet (CH₂) around 4.1 ppm and a triplet (CH₃) around 1.2 ppm. The isopropyl group of the valine side chain shows a multiplet (β-H) around 2.1 ppm and two distinct doublets for the diastereotopic methyl groups (γ-CH₃) around 0.9 ppm. scribd.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, often allowing for the resolution of every carbon signal. libretexts.org The two carbonyl carbons (urethane and ester) are the most deshielded, appearing in the 170-175 ppm region. The aromatic carbons of the benzyl group resonate between 127-136 ppm. The carbon of the alpha-carbon of valine is found around 58-60 ppm. compoundchem.comoregonstate.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Phenyl (C₆H₅) | ~7.35 (m, 5H) | ~136.5 (ipso), ~128.5, ~128.0, ~127.9 |
| Benzyl (CH₂) | ~5.12 (s, 2H) | ~67.0 |
| Urethane (C=O) | - | ~156.5 |
| Valine α-CH | ~4.25 (dd, 1H) | ~59.0 |
| Valine β-CH | ~2.15 (m, 1H) | ~31.0 |
| Valine γ-CH₃ | ~0.95 (d, 3H), ~0.90 (d, 3H) | ~19.0, ~17.5 |
| Ester (C=O) | - | ~172.0 |
| Ethyl (OCH₂) | ~4.15 (q, 2H) | ~61.5 |
Note: Predicted values in CDCl₃. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (279.3 g/mol ). wikipedia.org
This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the molecule's structure. Common fragmentation pathways for this compound include the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), or the entire ethyl ester function. Cleavage of the benzyl group (C₆H₅CH₂•, -91 Da) is also a very common fragmentation pathway for N-Cbz protected amino acids, often leading to a prominent peak at m/z 91. libretexts.orgchemguide.co.uk Alpha-cleavage on either side of the valine α-carbon is also possible. libretexts.org
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 279 | [C₁₅H₂₁NO₄]⁺• | Molecular Ion (M⁺•) |
| 234 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 188 | [M - C₆H₅CH₂O]⁺ | Benzyloxy radical |
| 108 | [C₆H₅CH₂O]⁺ | - |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org Since this compound is derived from the chiral amino acid L-valine, it is optically active and thus amenable to CD analysis. The technique is particularly sensitive to the molecule's three-dimensional structure in solution. jascoinc.com
The CD spectrum of this compound is dominated by electronic transitions within its chromophores, namely the phenyl ring of the benzyloxycarbonyl group and the two carbonyl groups of the urethane and ester functions. libretexts.org The n→π* and π→π* transitions of these carbonyl groups are sensitive to their local chiral environment. Therefore, changes in the conformation of the valine side chain or the backbone torsion angles will result in changes in the CD spectrum. This sensitivity allows CD spectroscopy to be used to study the conformational preferences of this compound under various conditions, such as in different solvents or at different temperatures, providing insights into the molecule's flexibility and the interactions that stabilize certain conformations. nih.gov
Computational Chemistry Studies
Quantitative Structure-Property Relationship (QSPR) Descriptors: No studies were found that calculate or apply QSPR descriptors specifically for this compound.
Until such specific research is conducted and published, a detailed article on these aspects of this compound cannot be written.
V. Applications and Research Utility of Z Val Oet
Z-Val-OEt as a Chiral Building Block in Organic Synthesis
Enantioselective Synthesis of Complex Molecules
In enantioselective synthesis, this compound serves as a source of defined chirality that can influence the stereochemical course of reactions during the construction of complex molecules. While general asymmetric synthesis methods involve chiral auxiliaries, catalysts, or resolution techniques wikipedia.org, nih.gov, the inherent chirality of the protected amino acid ester is directly utilized when it is coupled with other molecules. This is particularly relevant in the synthesis of peptides and peptidomimetics, where the correct stereochemistry of each amino acid residue is critical for biological activity. The use of protected amino acids like this compound allows for the controlled introduction of a chiral center into a growing peptide chain or peptidomimetic structure in an enantiomerically pure form.
Role in Asymmetric Transformations
This compound participates in asymmetric transformations primarily through its reactions that form amide bonds. During peptide coupling reactions involving this compound or its derivatives, maintaining the stereochemical integrity of the valine residue is paramount to avoid racemization. The choice of coupling reagents and reaction conditions is critical in these asymmetric transformations to ensure that the chirality at the alpha-carbon of valine is preserved. Studies on peptide synthesis methods often evaluate the extent of racemization when coupling protected amino acids like Z-Val-OH or peptides containing valine to amino acid esters such as H-Val-OEt peptide.com,. Additives like ethyl cyanohydroxyiminoacetate (Oxyma) are used in carbodiimide-mediated couplings to suppress base-catalyzed side reactions, including racemization,. The control of stereochemistry during the formation of peptide bonds involving valine highlights the role of this compound as a chiral component in asymmetric bond-forming transformations.
Peptide and Peptidomimetic Synthesis
This compound is extensively utilized in the synthesis of peptides and peptidomimetics, serving as either a starting material, a coupling partner, or a protected intermediate. The Z group provides temporary protection of the N-terminus, which can be selectively removed, typically by catalytic hydrogenation,, allowing for subsequent coupling reactions. The ethyl ester protects the C-terminus.
Use in Dipeptide and Tripeptide Formations
This compound or its precursor Z-Val-OH is commonly employed in the formation of dipeptides and tripeptides. For instance, Z-Val-Gly-OEt is a dipeptide that can be synthesized from Z-Val-OH and glycine (B1666218) ethyl ester (Gly-OEt) using various coupling methods,,. The synthesis of Z-Val-Gly-OEt has been demonstrated using reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and NMM (N-methylmorpholine).
Tripeptides incorporating valine can also be synthesized using this compound or by coupling Z-protected amino acids to valine ethyl ester. Examples include the synthesis of a precursor tripeptide of thymopentin, Z-Asp-Val-Tyr-OH, which involved the synthesis of the Val-Tyr-OH dipeptide followed by coupling with Z-Asp-OMe. Another example is the synthesis of the tripeptide Phth-Gly-Tyr-Val-OEt. The formation of these short peptides showcases the utility of this compound or related protected valine species as key components.
Research findings illustrate the synthesis of specific dipeptides and tripeptides:
| Peptide | Reactants Involved (Examples) | Coupling Method (Examples) | Notes | Source |
| Z-Val-Gly-OEt | Z-Val-OH, Gly-OEt | CDMT/NMM, Mixed Anhydride | Synthesis demonstrated., | , |
| Z-Asp-Val-Tyr-OH | Z-Asp-OMe, Val-Tyr-OH | Enzymatic (Alcalase) | Precursor to thymopentin, chemo-enzymatic synthesis. | |
| Phth-Gly-Tyr-Val-OEt | Dioxazolone, Acrylamide, Arylboronic acid | Rh(III)-Catalyzed Carboamidation | Modular synthesis of unnatural peptides. | |
| Cbz-Phe-Val-OEt | Cbz-Phe, Val-OEt | Various coupling reagents | Efficient synthesis demonstrated on 100g scale. | |
| Fmoc-Val-Leu-OEt | Fmoc-Val, Leu-OEt | COMU | Formed in excellent yield in aqueous micellar media. | |
| Boc-Ser-Val-OMe | Boc-Ser-OMe, H-Val-OMe | Ta(OEt)5 catalyst | Dipeptide formation with excellent diastereoselectivity. | |
| ValGly-OEt | Val, Gly, Ethyl ester | Papain-catalyzed | Used in chemoenzymatic polymerization to form polypeptides. | |
| ValProGly-OEt | Val, Pro, Gly, Ethyl ester | Papain-catalyzed | Used in chemoenzymatic polymerization to form polypeptides. |
Segment Coupling Strategies in Peptide Synthesis
This compound or peptide fragments containing a Z-protected N-terminus and an ethyl ester C-terminus are valuable in segment coupling strategies for synthesizing longer peptides. This approach involves synthesizing smaller peptide segments separately and then coupling them together. The Z and ethyl ester groups serve as orthogonal protecting groups that can be selectively removed at appropriate stages of the synthesis. For large-scale solution synthesis, Z and Boc are frequently used N-terminal protecting groups due to the volatile by-products upon deprotection. Ethyl or benzyl (B1604629) esters are preferred for carboxyl protection.
Segment coupling can involve joining a peptide segment with a free amino terminus to a segment with an activated carboxyl terminus. Alternatively, a segment with a protected N-terminus (like a Z-protected peptide ending in a free acid) can be coupled with an amino acid ester (like Val-OEt) or a peptide ester. The synthesis of the N-terminal hexapeptide of emerimicin (B12651972) III, for example, utilized a repetitive method in solution involving triazine superactive esters, and this approach was applied in both step-by-step coupling and fragment coupling, starting from units like Z-Val-Gly-OEt. Segment condensation requires careful control to minimize racemization at the coupling site,.
Synthesis of Protected Peptide Intermediates
This compound itself can serve as a protected amino acid ester intermediate, or it can be a component of larger protected peptide intermediates. These protected intermediates are crucial in both solution-phase and solid-phase peptide synthesis, allowing for selective deprotection and coupling steps. The Z group is typically removed by catalytic hydrogenation,, while the ethyl ester can be hydrolyzed to the free acid.
Examples from research include the synthesis of protected peptide fragments containing valine ethyl ester. The synthesis of the decapeptide precursor of gramicidin (B1672133) S involved fragments like Cbz-D-Phe-Pro-Val-Orn(Boc)-Leu-OMe. Similarly, protected tripeptides like Z-Tyr-Gly-Gly-OEt have been synthesized as fragments of larger peptides like Leu-enkephalin,. The ability to synthesize and isolate these protected intermediates, often containing the this compound unit or a peptide incorporating the Z-protected valine and an ethyl ester, is fundamental to the stepwise construction of complex peptide sequences.
| Protected Peptide Intermediate (Examples) | Components/Structure | Role in Synthesis | Source |
| Z-Val-Gly-OEt | Z-Val + Gly-OEt | Dipeptide intermediate, used in further couplings. | ,, |
| Z-Asp-Val-Tyr-OH | Z-Asp-OMe + Val-Tyr-OH | Tripeptide precursor. | |
| Cbz-Phe-Val-OEt | Cbz-Phe + Val-OEt | Dipeptide intermediate. | |
| Fmoc-Val-Leu-OEt | Fmoc-Val + Leu-OEt | Dipeptide intermediate. | |
| Peptides containing this compound unit | Z-Val-(AA)n-OEt or Z-(AA)n-Val-OEt | Segments for coupling. | , |
| Z-Tyr-Gly-Gly-OEt | Z-Tyr-Gly-Gly + OEt | Tripeptide fragment of Leu-enkephalin. | , |
| Cbz-Val-Gly-Val-Ala-OEt | Cbz-Val-Gly-Val-Ala + OEt | Tetrapeptide precursor. | |
| Cbz-D-Phe-Pro-Val-Orn(Boc)-Leu-OMe | Cbz-D-Phe-Pro-Val-Orn(Boc)-Leu + OMe | Decapeptide precursor of gramicidin S. |
Enzymatic Reaction Substrates and Inhibitors
This compound and related valine derivatives are explored in the context of enzymatic reactions, particularly concerning proteolytic enzymes. These compounds can serve as synthetic substrates to probe enzyme activity and specificity or as building blocks for the design of enzyme inhibitors.
Substrate Specificity of Proteolytic Enzymes
The substrate specificity of proteolytic enzymes is a key area of study, and synthetic substrates like protected amino acid esters are valuable tools for this purpose. While this compound itself is a simple protected amino acid ester, related peptides incorporating protected valine, such as Z-Gly-Val-NH₂, have been examined as substrates for proteases. For instance, studies on the substrate specificities of proteases from marine-psychrophilic bacteria have utilized various synthetic peptides, including Z-Gly-Val-NH₂. In one such study, Z-Gly-Val-NH₂ was not hydrolyzed by the alkaline protease from Pseudomonas sp. No. 548t, while other substrates were cleaved, indicating the enzyme's specificity. tandfonline.com Another study on honeydew melon protease D, a serine endopeptidase, investigated the hydrolysis of various synthetic substrates, including benzyloxycarbonyl-L-tyrosine p-nitrophenyl ester (Z-Tyr-ONp) and benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt). While Z-Tyr-ONp and Bz-Tyr-OEt were cleaved, substrates with positively charged residues at the P1 position, such as Z-Lys-ONp, were not, suggesting a preference for non-polar residues at this position for ester substrates in this enzyme. tandfonline.com Although this compound was not explicitly mentioned in the hydrolysis data provided for honeydew melon protease D, these studies illustrate how protected amino acid and peptide esters are used to define the preferences of proteolytic enzymes. The hydrolysis rates (kcat/Km) of protease D for Z-Tyr-ONp were significantly higher than for Bz-Tyr-OEt, highlighting the impact of the protecting group and the amino acid side chain on substrate recognition and catalytic efficiency. tandfonline.com
Protease substrate specificity can also be investigated using combinatorial peptide libraries. Studies on transthyretin (TTR) protease activity, for example, used such libraries to determine P1-P4 specificity, revealing a preference for a lysine (B10760008) residue in the P1 position, although TTR is known to cleave apoA-I after a phenylalanine residue. nih.gov This demonstrates that while preferred cleavage sites can be identified with synthetic substrates, natural substrates may exhibit different characteristics.
Design of Enzyme Inhibitors Incorporating Valine Derivatives
Valine derivatives, including protected forms, are incorporated into the design of enzyme inhibitors. The benzyloxycarbonyl (Z) group is a common protecting group used in the synthesis of peptides and peptide mimetics that can act as enzyme inhibitors. For instance, benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (z-VAD-fmk) is a well-known irreversible inhibitor of caspases, a class of cysteine proteases. nih.gov This highlights how valine, when part of a peptide sequence and appropriately protected and modified (in this case, with a fluoromethylketone group), can contribute to potent enzyme inhibition. The design of enzyme inhibitors often involves mimicking the transition state or substrate of the target enzyme. Valine's side chain, a branched aliphatic group, can play a crucial role in the binding affinity and specificity of inhibitors that interact with enzyme active sites or subsites that accommodate such hydrophobic residues.
Research into novel enzyme inhibitors often involves synthesizing libraries of compounds based on specific scaffolds or incorporating various amino acid derivatives to optimize activity against target enzymes. For example, studies on inhibitors of human neutrophil elastase have explored nonpeptidyl α-keto-1,3,4-oxadiazoles, with structural modifications influencing inhibitory potency. acs.org While this compound itself may not be a direct inhibitor, its structural components – the protected amino group, the valine residue, and the ethyl ester – represent functionalities that can be modified or incorporated into larger molecular structures designed to inhibit enzymatic activity. The design of enzyme inhibitors is a key aspect of medicinal chemistry, aiming to modulate biological pathways by targeting specific enzymes. mdpi.com
Medicinal Chemistry and Biological Activity Studies
This compound and related protected amino acid derivatives are relevant in medicinal chemistry and studies of biological activity, primarily as synthetic intermediates or structural components of larger, biologically active molecules.
Precursors in Drug Discovery
Protected amino acids like this compound serve as crucial precursors in the synthesis of peptides, peptidomimetics, and other complex organic molecules that are explored in drug discovery. The Z-protecting group allows for controlled coupling reactions, and the ethyl ester can be further modified or cleaved. In drug discovery, the synthesis of diverse chemical entities is essential for screening against various biological targets. nih.gov, mdpi.com Protected amino acids provide a convenient way to introduce specific amino acid residues into a growing molecule. While this compound itself is not typically a final drug product, it is a building block for creating more complex structures with potential therapeutic properties. The use of well-defined precursors with protecting groups is fundamental to solid-phase and solution-phase synthesis strategies employed in generating libraries of compounds for drug screening.
Scaffold for Biologically Active Compounds
While not a rigid structural scaffold in the same way as a ring system, the protected amino acid structure of this compound can be considered a flexible scaffold upon which further chemical modifications are made to generate biologically active compounds. The valine residue provides a specific side chain that can interact with biological targets. The Z-group and ethyl ester can be selectively removed or transformed to conjugate the valine unit to other molecular fragments. Research into biologically active compounds often involves the synthesis of molecules based on diverse structural scaffolds. researchgate.net, mdpi.com, researchgate.net, nih.gov Amino acids and their protected derivatives can be incorporated into various molecular architectures, such as peptides, depsipeptides, or hybrid molecules, to confer specific biological activities. For instance, valine-containing peptides and peptidomimetics have been investigated for various biological activities, including antimicrobial and anticancer properties.
Prodrug Design Considerations
The ethyl ester moiety in this compound is a type of ester that can be utilized in prodrug design. Prodrugs are inactive or less active derivatives of a drug molecule that undergo biotransformation in vivo to release the active parent drug. mdpi.com, researchgate.net, ijpcbs.com, mdpi.com Esterification of carboxylic acids is a common strategy to improve the pharmacokinetic properties of drugs, such as enhancing oral absorption, increasing solubility, or prolonging half-life. mdpi.com, researchgate.net, mdpi.com In the context of this compound, the ethyl ester could potentially be a cleavable group in a prodrug strategy, where the active moiety is linked via an ester linkage that can be hydrolyzed by esterases in the body to release the active compound. researchgate.net, ijpcbs.com While this compound is a protected amino acid derivative and not typically a prodrug itself in the conventional sense of delivering a separate active drug, the principle of using an ethyl ester for in vivo cleavage is relevant to prodrug design. Amino acid esters, including valine esters, have been explored as promoieties in prodrugs to improve properties like solubility or membrane permeability. mdpi.com The design of prodrugs is a significant area in medicinal chemistry aimed at optimizing drug delivery and efficacy. acs.org, researchgate.net, mdpi.com
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found |
| Z-Gly-Val-NH₂ | Not found |
| Z-Tyr-ONp | Not found |
| Bz-Tyr-OEt | Not found |
| Z-Lys-ONp | Not found |
| z-VAD-fmk (Z-Val-Ala-Asp-fmk) | Not found |
| Z-Val-Gly-OEt | 7015716 |
| Z-Val-OMe | 10967417 |
| Z-Val-OSu | Not found |
| N-Benzyloxycarbonyl-L-valine | Not found |
| L-Valine ethyl ester | Not found |
| L-Valine | 6287 |
| Benzyloxycarbonyl chloride (Z-Cl) | 7504 |
| Ethanol | 702 |
This compound, known chemically as N-Benzyloxycarbonyl-L-valine ethyl ester, is a protected derivative of the amino acid valine. This compound features a benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino group and an ethyl ester moiety protecting the carboxyl group. These protecting groups are strategically employed in organic synthesis, particularly in peptide chemistry, to enable controlled chemical reactions. The utility of this compound extends to various research domains, including enzymatic studies and medicinal chemistry.
Enzymatic Reaction Substrates and Inhibitors
The study of enzymatic reactions often involves the use of synthetic substrates and inhibitors to understand enzyme mechanisms and specificity. This compound and related protected amino acid derivatives play a role in this area, particularly concerning proteolytic enzymes.
Substrate Specificity of Proteolytic Enzymes
Design of Enzyme Inhibitors Incorporating Valine Derivatives
Valine derivatives are frequently incorporated into the design of enzyme inhibitors, particularly those targeting proteases. The benzyloxycarbonyl group is a common feature in the synthesis of peptide-based and peptidomimetic inhibitors. A notable example is benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (z-VAD-fmk), a widely used irreversible inhibitor of caspases. nih.gov This demonstrates the utility of a valine residue, protected with a Z-group and functionalized with a reactive group (fluoromethylketone), in creating potent enzyme inhibitors. The design of such inhibitors often involves mimicking the structural features of the enzyme's natural substrate or transition state to achieve high affinity and specificity. mdpi.com The branched aliphatic side chain of valine can contribute favorably to the binding interactions within the active site or adjacent subsites of target enzymes, particularly those with a preference for hydrophobic residues. Research in medicinal chemistry actively explores the synthesis of novel enzyme inhibitors by incorporating various amino acid derivatives into different molecular scaffolds to optimize their biological activity against specific enzymatic targets. acs.org
Medicinal Chemistry and Biological Activity Studies
This compound and similar protected amino acid derivatives are valuable in medicinal chemistry and the study of biological activities, primarily as intermediates in the synthesis of more complex, potentially bioactive molecules.
Precursors in Drug Discovery
Protected amino acids like this compound serve as essential precursors in the synthesis of peptides, peptidomimetics, and other organic compounds that are investigated in drug discovery programs. The Z-protecting group facilitates controlled coupling reactions, which are fundamental in building peptide chains or incorporating amino acid residues into larger molecular structures. peptide.com The ethyl ester can be selectively manipulated or removed depending on the synthetic strategy. In the pursuit of new therapeutic agents, the ability to synthesize diverse chemical structures is paramount, and protected amino acids provide a versatile means to introduce specific structural features and chirality. nih.gov, mdpi.com While this compound is typically not the final drug product, it is a key building block in the creation of molecular libraries and targeted synthesis efforts aimed at discovering compounds with desired biological activities.
Prodrug Design Considerations
The ethyl ester functional group present in this compound is a type of ester linkage commonly employed in prodrug design. Prodrugs are modified forms of active drugs that are designed to improve properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). mdpi.com, researchgate.net, ijpcbs.com, mdpi.com Esterification of carboxylic acid-containing drugs is a frequent strategy to enhance oral bioavailability or improve solubility for parenteral administration. mdpi.com, researchgate.net, mdpi.com In the context of prodrug design, the ester linkage is typically designed to be cleaved in vivo, often by esterase enzymes, to release the active parent drug. researchgate.net, ijpcbs.com While this compound itself is a protected amino acid derivative used in synthesis rather than a prodrug delivering a separate therapeutic agent, the principle behind the ethyl ester as a cleavable group is directly applicable to prodrug strategies. Amino acid esters, including valine esters, have been explored as promoieties to enhance the delivery and efficacy of various drugs by improving their physicochemical properties and facilitating their transport across biological membranes. mdpi.com
Material Science and Polymer Chemistry
The application of amino acid derivatives like this compound in material science and polymer chemistry often revolves around their ability to serve as monomers or intermediates for creating polymers with specific functionalities and structures. Polypeptides, which are polymers of amino acids, are of particular interest due to their biocompatibility, biodegradability, and ability to adopt defined secondary structures, offering potential in various advanced materials nih.gov.
Synthesis of Polypeptides with Defined Motifs
This compound can be utilized in the synthesis of polypeptides, particularly those containing valine residues within defined sequences or motifs. The protecting groups on this compound allow for controlled coupling reactions, which are crucial for building polypeptides with precise amino acid sequences. This is often achieved through methods like solution-phase or solid-phase peptide synthesis spbu.ru.
Research has explored the synthesis of polypeptides consisting of periodic di- and tri-peptide motifs similar to those found in structural proteins like elastin (B1584352) researchgate.net. In one study, di- and tri-peptide ethyl esters, including Val-Gly-OEt, were successfully polymerized using chemoenzymatic methods catalyzed by papain researchgate.net. While Val-OEt and Pro-OEt alone were inactive in this specific chemoenzymatic polymerization due to poor affinity for papain, the di- and tri-peptide ethyl esters containing valine and proline residues could be polymerized researchgate.net. This highlights that this compound, potentially after deprotection and incorporation into a suitable peptide ester, could serve as a monomer unit in such controlled polymerization processes to create polypeptides with specific, repeating sequences.
For instance, the copolymer of Val-Pro-Gly-OEt and Val-Gly-OEt, forming poly(Val-Pro-Gly-co-Val-Gly), which mimics repetitive sequences in elastin, was synthesized and shown to exhibit temperature-dependent structural transitions similar to tropoelastin researchgate.net. The characterization of these polypeptides often involves techniques like NMR spectroscopy to confirm the incorporation of the desired peptide motifs researchgate.net.
This approach allows for the creation of synthetic polypeptides with tailored sequences, which can influence their self-assembly properties, secondary structures (such as beta-turns observed in poly(Val-Gly)), and ultimately, their material properties researchgate.net.
Incorporation into Bio-based Materials
The polypeptides synthesized using protected amino acid derivatives like this compound can be incorporated into bio-based materials. Bio-based materials are derived from renewable biomass resources and are gaining importance as sustainable alternatives to petroleum-based polymers nih.govresearchgate.netieabioenergy.com. Proteins and polysaccharides are key sources for developing these materials, often used in applications like food packaging, biomedical devices, and textiles nih.govmdpi.comresearchgate.net.
Polypeptides, being protein-based polymers, are inherently biocompatible and biodegradable, making them suitable components for bio-based materials nih.govnih.gov. The controlled synthesis of polypeptides with defined motifs, as discussed above, allows for the design of protein-based materials with specific functionalities.
Vi. Future Directions and Emerging Research Areas
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
Advanced spectroscopic and computational techniques are poised to play a crucial role in gaining a deeper mechanistic understanding of Z-Val-OEt's reactivity and properties. Techniques such as advanced Fourier Transform Infrared (FTIR) spectroscopy, which offers various operation modes and dual-channel capabilities, can provide detailed insights into reaction kinetics, molecular interactions, and structural changes involving this compound in different environments. nicoletcz.cz
Chemometrics-enhanced spectroscopy, combining spectroscopic data with multivariate statistical methods, could be employed for non-destructive analysis and reaction monitoring during the synthesis or transformation of this compound, potentially allowing for faster optimization and quality control. spectroscopyonline.comspectroscopyonline.com While currently applied to areas like food analysis, the principles are transferable to monitoring chemical reactions and characterizing organic compounds.
Computational studies, including ab initio molecular dynamics simulations and quantum chemical calculations, can complement experimental observations by providing insights at the molecular level. acs.orgnih.gov These techniques can be used to study reaction mechanisms, transition states, conformational preferences, and intermolecular interactions involving this compound. For example, computational studies have been used to investigate the adsorption and mechanisms of hydrogenation of N-Cbz-protected amino acids on metal surfaces, which is relevant to deprotection strategies. researchgate.net Applying similar computational approaches to this compound could help predict its behavior in various reactions and environments, guiding the design of new synthetic routes or applications.
Integrating spectroscopic data with computational modeling can lead to a more comprehensive understanding of this compound's behavior, facilitating the rational design of experiments and the prediction of properties. spectroscopyonline.comalliedacademies.org
Expansion of this compound Applications in Interdisciplinary Fields
The versatility of protected amino acid derivatives suggests potential for expanding this compound's applications into various interdisciplinary fields beyond its traditional use in peptide synthesis. One area of emerging interest is material science. Amino acid-derived molecules are being explored as building blocks for the creation of novel materials, including biodegradable polymers and supramolecular assemblies. upc.edumdpi.comnih.gov
This compound, with its combination of an amino acid core, a protecting group, and an ester functionality, could serve as a valuable monomer or building block for the synthesis of new poly(ester amide)s or other polymer architectures with potentially tunable properties. upc.edumdpi.comresearchgate.net Research into the ring-opening polymerization of protected amino acid derivatives has shown the potential to create polymers with diverse structures and properties. mdpi.com
Furthermore, amino acid derivatives have been shown to form supramolecular assemblies, such as gels or aggregates, driven by non-covalent interactions like hydrogen bonding and hydrophobic effects. nih.gov Investigating the self-assembly behavior of this compound or its modified forms could lead to the development of new soft materials with potential applications in areas like drug delivery, tissue engineering, or sensing. nih.gov
While not directly studied for this compound, the incorporation of redox-active or chromophoric groups into amino acid derivatives has been explored for the development of electrochemical biosensors and functional materials. dcu.ie This suggests potential for modifying this compound to create molecules with integrated sensing or signaling capabilities.
Development of Derivatives with Tunable Properties for Specific Research Needs
A significant future direction involves the rational design and synthesis of this compound derivatives with properties tuned for specific research or application needs. By modifying the valine side chain, the benzyloxycarbonyl protecting group, or the ethyl ester moiety, researchers can potentially alter the compound's solubility, reactivity, stability, or self-assembly behavior.
For instance, variations in the ester group could influence the compound's lipophilicity and its interaction with biological systems or different solvent environments. Modifying the protecting group could impact the ease of deprotection or introduce additional functionalities.
Research on amino acid-derived polymers has demonstrated that the structure of pendent alkyl groups significantly affects the mechanical properties of the resulting materials, indicating that modifications to the valine side chain could be used to tune the properties of this compound-derived polymers. researchgate.net Similarly, conjugating amino acid esters with other functional molecules, such as bile acids, has been shown to influence their self-assembly behavior and the morphology of the resulting aggregates. nih.gov
Developing libraries of this compound derivatives with systematic structural variations could facilitate the exploration of structure-property relationships, enabling the design of compounds optimized for specific roles, whether as improved monomers for polymerization, enhanced building blocks for supramolecular structures, or probes for biological studies.
Q & A
Q. What are the standard experimental protocols for synthesizing Z-Val-OEt, and how can purity be validated?
- Methodological Answer : this compound synthesis typically involves esterification of Z-protected valine under anhydrous conditions. A common protocol includes refluxing Z-Val-OH with ethanol in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) under an inert atmosphere . Purity validation requires chromatographic methods (HPLC or TLC) and spectroscopic confirmation (¹H/¹³C NMR). Quantitative analysis via GC-MS or elemental analysis ensures ≥95% purity, as recommended for reproducibility in organic synthesis .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Core techniques include:
- ¹H/¹³C NMR : To confirm ester formation (e.g., ethyl group signals at ~1.2 ppm for ¹H and ~14 ppm for ¹³C) and Z-group integrity (benzyloxycarbonyl peaks).
- FT-IR : To validate carbonyl stretches (C=O at ~1720 cm⁻¹) and absence of unreacted carboxylic acid (O-H at ~2500-3500 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : For molecular ion confirmation (e.g., [M+H]⁺).
Cross-referencing with literature spectra and computational simulations (e.g., DFT) reduces misinterpretation risks .
Advanced Research Questions
Q. How can reaction conditions for this compound synthesis be systematically optimized to improve yield and scalability?
- Methodological Answer : Use Design of Experiments (DOE) frameworks to evaluate variables:
- Factors : Solvent polarity (e.g., DCM vs. THF), temperature, stoichiometry of coupling agents.
- Response Surface Methodology (RSM) : Identifies optimal conditions via contour plots .
Example workflow:
Screen variables using a Plackett-Burman design.
Refine via Central Composite Design (CCD).
Validate scalability in pilot batches (>10 g) with kinetic analysis (e.g., in situ FT-IR monitoring) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during this compound characterization?
- Methodological Answer : Follow a contradiction analysis framework :
Replicate Experiments : Confirm data consistency across multiple batches.
Variable Isolation : Test for solvent/impurity effects (e.g., residual DMF causing peak broadening).
Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals.
Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .
Document discrepancies in supplementary materials for peer review transparency .
Q. What strategies ensure reproducibility in this compound stability studies under varying storage conditions?
- Methodological Answer : Adopt a PICOT framework to structure the study:
- P opulation: this compound batches (n ≥ 3).
- I ntervention: Storage at 4°C, 25°C (60% RH), and −20°C.
- C omparison: Degradation rates via HPLC at t = 0, 1, 3, 6 months.
- O utcome: Stability thresholds (e.g., <5% degradation).
- T ime: 6-month longitudinal analysis.
Report raw chromatograms and statistical analysis (ANOVA) in supplementary data .
Data Management & Validation
Q. How should researchers handle conflicting results in this compound bioactivity assays?
- Methodological Answer : Apply triangulation :
- Methodological Triangulation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake).
- Data Triangulation : Compare with structurally analogous compounds (e.g., Z-Phe-OEt).
- Analyst Triangulation : Independent replication by a second researcher.
Contradictions should prompt re-examination of assay conditions (e.g., buffer pH, solvent compatibility) .
Ethical & Reporting Standards
Q. What minimal data must be included in publications to enable replication of this compound studies?
- Methodological Answer : Per CONSORT-EHEALTH guidelines :
- Experimental Protocols : Detailed synthetic steps (e.g., molar ratios, purification methods).
- Analytical Data : Full spectral parameters (NMR δ values, IR peaks) and instrument settings.
- Raw Data : HPLC chromatograms, kinetic plots, and statistical code (e.g., R/Python scripts).
- Negative Results : Report failed attempts (e.g., alternative catalysts yielding <10%).
Tables for Quick Reference
Table 1 : Key Spectroscopic Benchmarks for this compound
| Technique | Expected Signal | Purpose |
|---|---|---|
| ¹H NMR | δ 1.2 (t, 3H, CH₃) | Ethyl group confirmation |
| ¹³C NMR | δ 14.1 (CH₃) | Ester linkage validation |
| FT-IR | 1720 cm⁻¹ (C=O) | Carbonyl stretch |
Table 2 : Optimization Parameters for Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher yields at lower temps |
| DCC:Z-Val-OH Ratio | 1.2:1 | Prevents reagent depletion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
